2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(4-methylpiperidin-1-yl)ethan-1-one
Description
This compound features a 1H-indole core substituted at the 3-position with a sulfonyl group linked to a 4-chlorobenzyl moiety and an ethanone functional group bearing a 4-methylpiperidin-1-yl substituent. Similar compounds with indole, sulfonyl, and piperidine motifs are often explored in medicinal chemistry for their interactions with enzymes or receptors, such as kinase inhibitors or serotonin receptor modulators .
Properties
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O3S/c1-17-10-12-25(13-11-17)23(27)16-30(28,29)22-15-26(21-5-3-2-4-20(21)22)14-18-6-8-19(24)9-7-18/h2-9,15,17H,10-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYHVIGCPRTFSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(4-methylpiperidin-1-yl)ethan-1-one typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride.
Sulfonylation: The indole derivative is then sulfonylated using a sulfonyl chloride reagent under basic conditions.
Piperidine Introduction: The final step involves the reaction of the sulfonylated indole with 4-methylpiperidine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(4-methylpiperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(4-methylpiperidin-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific receptors or enzymes.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Material Science: The compound’s properties may be explored for the development of new materials with specific functionalities.
Chemical Biology: It can be used as a probe to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(4-methylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key comparisons are outlined below:
Table 1: Structural and Physicochemical Comparison
Key Structural Differences and Implications
The pyrazole-containing analog () lacks the sulfonyl group, reducing molecular weight and possibly enhancing metabolic stability .
Backbone Modifications :
- The nitrophenyl-piperidine-pyrazole hybrid () introduces electron-withdrawing nitro groups, which may alter binding interactions in enzymatic assays compared to the indole-sulfonyl backbone of the target compound .
- The chalcone derivative (3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one, ) replaces the indole-sulfonyl-piperidine system with an α,β-unsaturated ketone, favoring interactions with redox-active biological targets .
Synthetic Accessibility :
- The 4-methylpiperidinyl sulfonyl phenyl compound () demonstrates simpler synthesis due to its linear structure, whereas the target compound’s indole-sulfonyl-piperidine architecture likely requires multi-step functionalization .
Biological Activity
The compound 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(4-methylpiperidin-1-yl)ethan-1-one (CAS No: 850932-98-8) is a complex organic molecule that has attracted attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 432.9 g/mol. The chemical structure includes key functional groups that contribute to its biological activity:
| Component | Structure Description |
|---|---|
| Indole Moiety | Bicyclic structure contributing to bioactivity |
| Sulfonyl Group | Enhances solubility and biological interactions |
| Piperidine Group | Imparts additional pharmacological properties |
The biological activity of this compound is believed to arise from its ability to interact with various molecular targets within biological systems. Potential mechanisms include:
Enzyme Inhibition : The sulfonyl group may facilitate binding to active sites on enzymes, inhibiting their function. This can lead to therapeutic effects in conditions where enzyme activity is dysregulated.
Receptor Modulation : The indole and piperidine moieties can interact with neurotransmitter receptors or other cellular receptors, potentially influencing signaling pathways.
DNA Interaction : The compound may intercalate into DNA, affecting replication and transcription processes, which could be relevant in cancer therapy.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related indole derivatives can induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines in activated microglia, which may be beneficial in neurodegenerative diseases characterized by inflammation .
Antimicrobial Activity
Preliminary evaluations indicate that the compound exhibits antimicrobial activity against various bacterial strains. This is attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions within the pathogens .
Case Study 1: Anticancer Properties
In a study examining the anticancer effects of sulfonamide derivatives, it was found that compounds with similar structural features to our target compound showed IC50 values in the low micromolar range against several cancer cell lines. These findings suggest potential for further development as anticancer agents .
Case Study 2: Enzyme Inhibition
Another study focused on enzyme inhibition revealed that compounds containing the sulfonyl moiety were effective against acetylcholinesterase (AChE) and urease, with promising IC50 values indicating strong inhibitory action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
